Cas no 2228996-66-3 (4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole)

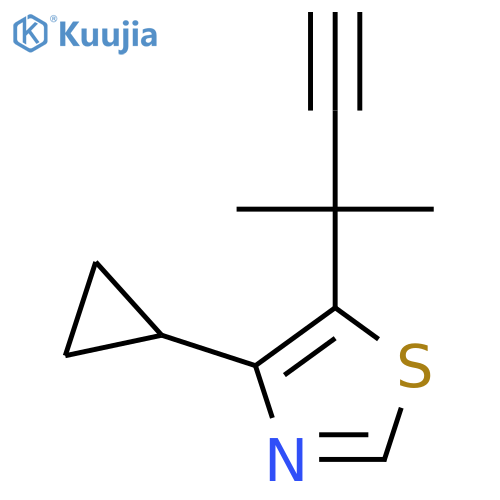

2228996-66-3 structure

商品名:4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole

4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole 化学的及び物理的性質

名前と識別子

-

- 4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole

- EN300-1745083

- 2228996-66-3

-

- インチ: 1S/C11H13NS/c1-4-11(2,3)10-9(8-5-6-8)12-7-13-10/h1,7-8H,5-6H2,2-3H3

- InChIKey: HVILAHSNHVXUIW-UHFFFAOYSA-N

- ほほえんだ: S1C=NC(=C1C(C#C)(C)C)C1CC1

計算された属性

- せいみつぶんしりょう: 191.07687059g/mol

- どういたいしつりょう: 191.07687059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3

4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1745083-10.0g |

4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |

2228996-66-3 | 10g |

$9032.0 | 2023-06-03 | ||

| Enamine | EN300-1745083-0.5g |

4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |

2228996-66-3 | 0.5g |

$2017.0 | 2023-09-20 | ||

| Enamine | EN300-1745083-1g |

4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |

2228996-66-3 | 1g |

$2101.0 | 2023-09-20 | ||

| Enamine | EN300-1745083-5g |

4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |

2228996-66-3 | 5g |

$6092.0 | 2023-09-20 | ||

| Enamine | EN300-1745083-10g |

4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |

2228996-66-3 | 10g |

$9032.0 | 2023-09-20 | ||

| Enamine | EN300-1745083-1.0g |

4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |

2228996-66-3 | 1g |

$2101.0 | 2023-06-03 | ||

| Enamine | EN300-1745083-0.25g |

4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |

2228996-66-3 | 0.25g |

$1933.0 | 2023-09-20 | ||

| Enamine | EN300-1745083-0.05g |

4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |

2228996-66-3 | 0.05g |

$1764.0 | 2023-09-20 | ||

| Enamine | EN300-1745083-0.1g |

4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |

2228996-66-3 | 0.1g |

$1849.0 | 2023-09-20 | ||

| Enamine | EN300-1745083-5.0g |

4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole |

2228996-66-3 | 5g |

$6092.0 | 2023-06-03 |

4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

2228996-66-3 (4-cyclopropyl-5-(2-methylbut-3-yn-2-yl)-1,3-thiazole) 関連製品

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量